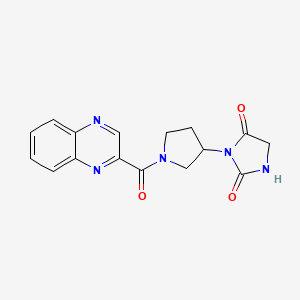

3-(1-(Quinoxaline-2-carbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

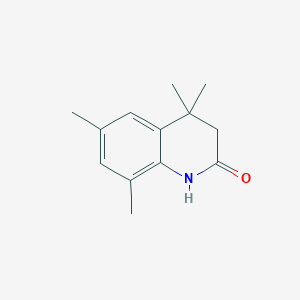

3-(1-(Quinoxaline-2-carbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione, also known as Qx-314, is a chemical compound that has gained significant attention in scientific research. It is a membrane-impermeable lidocaine derivative that has been used to study the mechanism of action of local anesthetics.

Scientific Research Applications

Anticancer Potential

One study highlights the synthesis of new derivatives of pyrazolo[4,5-b]quinoxaline bearing imidazolidine-2,4-dione, aiming to explore their potential as anticancer agents. This research indicates the importance of quinoxaline and imidazolidine-2,4-dione structures in medicinal chemistry, given their prominence in natural products and pharmaceuticals. The process employed readily available starting materials, suggesting these compounds could exhibit anticancer activity due to their chemical structure, notably the presence of the quinoxaline ring, a common motif in compounds with medicinal interest (Keshavarzian et al., 2018).

Fluorescence Properties

Another investigation involved the synthesis of Pyrido[1′,2′:1,2]imidazo[4,5-b]quinoxaline from 2-amino-3-chloroquinoxaline and pyridine, yielding derivatives that exhibited intense greenish-yellow fluorescence. This study underscores the relevance of such compounds in developing fluorescent materials or agents (Tomoda et al., 1990).

Antimicrobial Activity

Research on quinoxaline derivatives containing indoline-2,3-dione or thiazolidinone residues reported antimicrobial activity, especially for compounds with an indoline-2,3-dione moiety. These findings highlight the potential of quinoxaline-based structures in developing new antimicrobial agents (El-Gendy et al., 1995).

Hypoglycemic Activity

A series of imidazopyridine thiazolidine-2,4-diones were designed and synthesized, showing hypoglycemic activity in vitro and in vivo, illustrating the potential of such derivatives in diabetes treatment. This research showcases the therapeutic potential of incorporating the imidazopyridine structure into thiazolidine-2,4-diones (Oguchi Minoru et al., 2000).

Insecticidal Potential

An environmentally friendly method was developed for synthesizing novel 3-amino-1,4-dihydroquinoxaline-2-carbonitrile derivatives, showing insecticidal potential against Aphis craccivora. This highlights the versatility of quinoxaline derivatives in various applications beyond pharmaceuticals, extending into agricultural chemistry (Alanazi et al., 2022).

Mechanism of Action

Target of Action

It is known that both pyrrolidine and quinoxaline moieties are widely used in medicinal chemistry to obtain compounds for the treatment of various human diseases .

Mode of Action

The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Compounds containing pyrrolidine and quinoxaline moieties have been reported to exhibit a broad range of biological activities .

Pharmacokinetics

It is known that heterocyclic scaffolds, such as those found in this compound, are often used in drug development due to their ability to modify physicochemical parameters and obtain optimal adme/tox results for drug candidates .

Action Environment

It is known that the spatial orientation of substituents and different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

properties

IUPAC Name |

3-[1-(quinoxaline-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O3/c22-14-8-18-16(24)21(14)10-5-6-20(9-10)15(23)13-7-17-11-3-1-2-4-12(11)19-13/h1-4,7,10H,5-6,8-9H2,(H,18,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEIZUKNIPJUKEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)CNC2=O)C(=O)C3=NC4=CC=CC=C4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B2468390.png)

![2-{3-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol](/img/structure/B2468393.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2468397.png)

![[2-(2-methyl-1H-imidazol-1-yl)ethyl]amine dihydrobromide](/img/no-structure.png)

![2-(2-(benzo[d][1,3]dioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B2468401.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea](/img/structure/B2468403.png)

![4-Chloro-2-fluoro-N-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2468405.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2468406.png)